4-(アミノメチル)ピリミジン

概要

説明

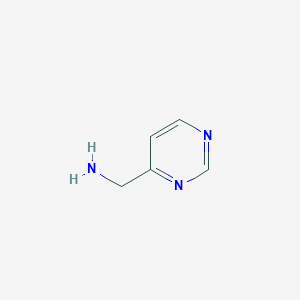

4-(Aminomethyl)pyrimidine is an organic compound with the molecular formula C5H7N3 It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3

科学的研究の応用

4-(Aminomethyl)pyrimidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)pyrimidine can be achieved through several methods. One common approach involves the reaction of 4-chloromethylpyrimidine with ammonia or an amine under basic conditions. The reaction typically proceeds as follows:

Starting Material: 4-chloromethylpyrimidine

Reagent: Ammonia or an amine

Conditions: Basic conditions, often using a base such as sodium hydroxide or potassium carbonate

Product: 4-(Aminomethyl)pyrimidine

Another method involves the reduction of 4-cyanomethylpyrimidine using hydrogen gas in the presence of a catalyst such as palladium on carbon. This method is advantageous due to its high yield and selectivity.

Industrial Production Methods

Industrial production of 4-(Aminomethyl)pyrimidine often employs continuous flow reactors to enhance efficiency and scalability. The use of micro-reaction systems, where the reaction occurs in micro-channels, allows for precise control over reaction conditions and improved safety. This method is particularly useful for large-scale production, as it reduces the risk of side reactions and improves product purity.

化学反応の分析

Types of Reactions

4-(Aminomethyl)pyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions, typically under basic or acidic conditions.

Major Products

Oxidation: Imines or nitriles

Reduction: Amines

Substitution: Various substituted pyrimidines, depending on the reagent used

作用機序

The mechanism of action of 4-(Aminomethyl)pyrimidine depends on its specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The compound’s ability to form hydrogen bonds and participate in various chemical interactions makes it a versatile tool in drug design.

類似化合物との比較

Similar Compounds

4-(Aminomethyl)pyridine: Similar in structure but contains a pyridine ring instead of a pyrimidine ring.

4-(Aminomethyl)quinoline: Contains a quinoline ring, which is a fused bicyclic structure.

4-(Aminomethyl)benzene: Contains a benzene ring, which lacks the nitrogen atoms present in pyrimidine.

Uniqueness

4-(Aminomethyl)pyrimidine is unique due to the presence of two nitrogen atoms in the pyrimidine ring, which imparts distinct electronic properties and reactivity. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific interactions with biological targets.

生物活性

4-(Aminomethyl)pyrimidine is a heterocyclic organic compound notable for its diverse biological activities. This article explores its pharmacological potential, synthesis methods, and various biological applications, supported by case studies and research findings.

- Molecular Formula : CHN

- Molecular Weight : Approximately 113.13 g/mol

- Physical State : Colorless liquid

- Boiling Point : 230 °C

- Melting Point : -8 °C

Synthesis Methods

4-(Aminomethyl)pyrimidine can be synthesized through several methods, including:

- Reaction of Formamide with 3-Aminopropanenitrile : This method yields the compound efficiently under controlled conditions.

- Hybridization Techniques : It has been used in the synthesis of hybrid molecules combining pyrimidine with other pharmacophores to enhance biological activity.

Biological Activities

Research has indicated that 4-(Aminomethyl)pyrimidine exhibits significant biological activities, including:

- Anticancer Properties : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds derived from 4-(aminomethyl)pyrimidine have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .

- Antimicrobial Activity : Research indicates that 4-(Aminomethyl)pyrimidine has notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics .

- Antimalarial Activity : Hybrid compounds containing 4-(aminomethyl)pyrimidine have been synthesized and tested against Plasmodium falciparum, with some derivatives exhibiting higher potency than traditional antimalarial drugs like chloroquine .

- Neuroprotective Effects : Some studies suggest potential applications in treating neurodegenerative diseases, such as Alzheimer's disease, due to its activity on acetylcholinesterase inhibition .

Anticancer Activity

A study evaluated the anticancer efficacy of various pyrimidine derivatives, including those based on 4-(aminomethyl)pyrimidine. The results indicated that specific derivatives had IC values significantly lower than standard chemotherapeutics like etoposide, suggesting enhanced efficacy in inhibiting tumor growth .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound 12 | MCF-7 | 0.09 ± 0.0085 |

| Compound 13 | A549 | 0.03 ± 0.0056 |

| Compound 16 | Colo-205 | 0.01 ± 0.074 |

Antimalarial Activity

In a comparative study of hybrid molecules containing 4-(aminomethyl)pyrimidine, several compounds showed enhanced activity against both chloroquine-sensitive and resistant strains of P. falciparum. Notably, some hybrids were found to be up to eight times more effective than chloroquine in vitro .

Neuroprotective Studies

Research involving pyrazolo-pyrimidine derivatives indicated that certain modifications to the structure of 4-(aminomethyl)pyrimidine could enhance its neuroprotective effects, particularly in reducing oxidative stress markers associated with Alzheimer's disease .

特性

IUPAC Name |

pyrimidin-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c6-3-5-1-2-7-4-8-5/h1-2,4H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHXBTKGPUVFCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40513326 | |

| Record name | 1-(Pyrimidin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45588-79-2 | |

| Record name | 1-(Pyrimidin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Aminomethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。